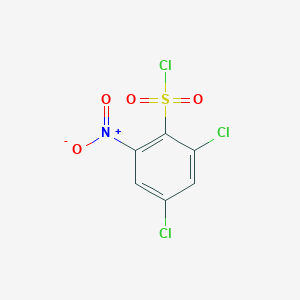

2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride

説明

2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with two chlorine atoms at positions 2 and 4, a nitro group at position 6, and a sulfonyl chloride group at position 1. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds. Its electron-withdrawing substituents (chloro and nitro groups) enhance the electrophilicity of the sulfonyl chloride moiety, making it highly reactive in nucleophilic substitution reactions .

Structure

3D Structure

特性

IUPAC Name |

2,4-dichloro-6-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO4S/c7-3-1-4(8)6(15(9,13)14)5(2-3)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZHNTYAIXGENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride typically involves the chlorination and nitration of benzene derivatives followed by sulfonation. The general steps are as follows:

Chlorination: Benzene is chlorinated to introduce chlorine atoms at the desired positions.

Nitration: The chlorinated benzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Sulfonation: Finally, the nitrated compound undergoes sulfonation with chlorosulfonic acid to form the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of 2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride follows similar steps but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the reaction conditions and minimizing by-products.

化学反応の分析

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride (-SO₂Cl) group serves as the primary reactive site for nucleophilic displacement. Key reactions include:

Key Mechanistic Insight : The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl chloride, accelerating nucleophilic attack at the sulfur atom.

Electrophilic Aromatic Substitution (EAS)

The nitro group (-NO₂) meta-directs incoming electrophiles, but steric and electronic effects from adjacent chloro groups limit reactivity. Documented EAS reactions:

Notable Limitation : Steric hindrance from -Cl and -SO₂Cl groups suppresses Friedel-Crafts alkylation/acylation .

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

Critical Note : Over-reduction of the sulfonyl chloride group (-SO₂Cl → -SH) is avoided by using mild hydrogenation conditions.

Radical Reactions

Photochemical and thermal radical pathways enable unique transformations:

Safety Alert : Radical reactions require strict temperature control due to exothermic decomposition risks .

Complexation with Transition Metals

The compound acts as a ligand in coordination chemistry:

| Metal Salt | Solvent/Conditions | Complex Formed | Application Area | Source |

|---|---|---|---|---|

| Cu(I)Cl | DMF, 120°C | [Cu(SO₂Ar)Cl]₂ dimer | Catalytic cross-coupling | |

| Pd(OAc)₂ | THF, room temp | Palladacycle intermediate | Suzuki-Miyaura reactions |

Structural Confirmation : X-ray crystallography shows η¹ coordination through the sulfonyl oxygen .

Thermal Decomposition

Stability studies reveal degradation pathways:

| Temperature Range | Atmosphere | Major Degradation Products | Half-Life (T₅₀) | Source |

|---|---|---|---|---|

| 200–220°C | N₂ | SO₂, Cl₂, and nitrobenzene derivatives | 45 min | |

| >250°C | Air | Polychlorinated dibenzodioxins | – |

Handling Recommendation : Store below 4°C under inert atmosphere to prevent autocatalytic decomposition .

科学的研究の応用

Medicinal Chemistry

2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Drug Development: This compound is utilized in the synthesis of sulfonamide-based drugs, which are known for their antibacterial properties. For instance, derivatives of this compound have shown activity against specific cancer cell lines, contributing to the development of targeted therapies .

- Targeting Cancer Cells: Research indicates that analogs derived from 2,4-dichloro-6-nitrobenzene-1-sulfonyl chloride exhibit selective cytotoxicity against colorectal cancer cells with specific genetic mutations. This selectivity can lead to more effective treatments with fewer side effects compared to traditional chemotherapies .

Synthesis of Chemical Intermediates

The compound is also crucial for producing various chemical intermediates used in industrial applications:

- Dyes and Pigments: It is used as an intermediate in synthesizing dyes, particularly azo dyes, which are widely used in textiles and other industries .

- Agrochemicals: The chlorinated nitrobenzene derivatives are precursors for herbicides and fungicides. For example, 2,4-dichloro-6-nitrobenzene-1-sulfonyl chloride can be transformed into compounds that inhibit plant growth or protect crops from fungal infections .

Case Study 1: Synthesis of Anticancer Agents

A study evaluated the efficacy of various analogs derived from 2,4-dichloro-6-nitrobenzene-1-sulfonyl chloride against colon cancer cell lines. The results showed that certain modifications to the compound's structure significantly enhanced its antiproliferative activity. For example:

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| Parent Compound | 981 | Low activity |

| Modified Compound A | 9.1 | High potency |

| Modified Compound B | 0.03 | Picomolar activity |

This indicates that structural modifications can lead to substantial improvements in therapeutic efficacy .

Case Study 2: Industrial Applications

In industrial settings, 2,4-dichloro-6-nitrobenzene-1-sulfonyl chloride has been used effectively in the production of dyes and agrochemicals. Its role as an intermediate allows for the efficient synthesis of complex molecules required for these applications.

作用機序

The mechanism of action of 2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate ester, and sulfonate thioester products. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.

類似化合物との比較

Table 1: Structural and Physical Properties of Selected Sulfonyl Chlorides

Key Findings:

Electrophilicity : The presence of electron-withdrawing groups (e.g., nitro, chloro) in 2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride enhances its reactivity compared to sulfenyl chlorides (e.g., 2-Nitrobenzenesulfenyl chloride), which form weaker S–Cl bonds .

In contrast, para-substituted derivatives (e.g., 4-Nitrobenzenesulfonamide) show faster reaction kinetics .

Applications :

- Herbicidal Activity : Derivatives like 2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride are precursors in herbicidal agents due to their stability and bioactivity .

- Pharmaceuticals : Fluorinated analogs (e.g., 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride) are favored in drug discovery for improved metabolic stability .

Key Findings:

Microwave Assistance : Reactions involving 4-Nitrobenzenesulfonyl chloride under microwave irradiation achieve higher yields (92%) compared to conventional methods .

Temperature Sensitivity : Fluorinated derivatives (e.g., 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride) require low temperatures to prevent decomposition during sulfonamide formation .

生物活性

2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride (DCNBSC) is a chemical compound that has garnered attention in various fields, particularly due to its potential biological activities. This article explores the biological activity of DCNBSC, including its mechanisms of action, toxicity profiles, and applications in research.

Chemical Structure and Properties

DCNBSC is characterized by its sulfonyl chloride functional group attached to a dichloronitrobenzene moiety. Its chemical structure can be represented as follows:

This compound is known for its reactivity due to the presence of the sulfonyl chloride group, which can participate in nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that DCNBSC exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in antimicrobial drug development. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Cytotoxicity and Anticancer Activity

DCNBSC has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it induces apoptosis in specific cancer types, likely through the activation of caspase pathways. The compound's ability to target cellular signaling pathways related to proliferation and survival suggests potential as an anticancer agent .

Toxicological Profile

The toxicological assessment of DCNBSC reveals moderate acute toxicity. The oral lethal dose (LD50) in animal studies has been reported at approximately 387 mg/kg body weight, indicating a need for caution in handling and exposure . Chronic exposure studies have shown adverse effects on liver and kidney function, with increased organ weights and histopathological changes observed at higher doses .

| Toxicity Parameter | Value | Reference |

|---|---|---|

| Oral LD50 | 387 mg/kg | |

| Dermal LD50 | 921 mg/kg | |

| NOEL (Systemic Toxicity) | <8 mg/kg/day | |

| NOEL (Reproductive Toxicity) | 40 mg/kg/day |

The biological activity of DCNBSC is attributed to its ability to interact with specific molecular targets within cells. It is thought to inhibit key enzymes involved in metabolic pathways, leading to disruptions in cellular homeostasis. Additionally, the compound may induce oxidative stress, contributing to its cytotoxic effects .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that DCNBSC showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.

- Cytotoxicity in Cancer Cells : In a study involving breast cancer cell lines, DCNBSC exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating significant cytotoxic potential .

- Toxicological Assessment : A chronic toxicity study revealed that long-term exposure to DCNBSC resulted in renal damage in rats, with histopathological examination showing signs of nephropathy at doses above 40 mg/kg/day .

Q & A

Basic: What are the standard synthetic routes for 2,4-dichloro-6-nitrobenzene-1-sulfonyl chloride, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves sequential halogenation, sulfonation, and nitration steps. For example:

Sulfonation : Introduce the sulfonyl group via chlorosulfonic acid treatment of a benzene derivative.

Halogenation : Achieve dichloro-substitution using Cl₂ or SO₂Cl₂ under controlled conditions (e.g., FeCl₃ catalysis).

Nitration : Introduce the nitro group using HNO₃/H₂SO₄ at low temperatures to prevent over-nitration.

Characterization :

- NMR (¹H/¹³C): Confirm substitution patterns and purity.

- IR Spectroscopy : Identify S=O (1360–1180 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.

- Elemental Analysis : Verify stoichiometry (e.g., C₆H₂Cl₂NO₄S).

- X-ray Crystallography : Resolve structural ambiguities (e.g., SHELX programs for refinement ).

Basic: How can researchers safely handle and store 2,4-dichloro-6-nitrobenzene-1-sulfonyl chloride in laboratory settings?

Methodological Answer:

- Protective Measures : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Storage : Keep in airtight, light-resistant containers at 0–6°C to prevent hydrolysis or decomposition.

- Waste Disposal : Neutralize with aqueous NaHCO₃, collect in halogenated waste containers, and coordinate with certified disposal services .

Advanced: How does the reactivity of 2,4-dichloro-6-nitrobenzene-1-sulfonyl chloride differ from structurally related sulfonyl chlorides in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing nitro and chloro groups enhance electrophilicity at the sulfonyl chloride moiety. Key differences include:

- Reaction Rate : Faster substitution with amines/alcohols compared to non-nitro analogs (e.g., 4-nitrobenzenesulfonyl chloride ).

- Regioselectivity : Steric hindrance from the 2,4-dichloro substituents may favor reactions at the 6-nitro position in multi-step syntheses.

Experimental Design : - Compare kinetics under identical conditions (e.g., DCM, Et₃N, 25°C) using UV-Vis or LC-MS to track product formation .

Advanced: How can researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound?

Methodological Answer:

Contradictions often arise from:

- Impurity Profiles : Trace halides or nitro-reduced species (e.g., amine derivatives) from incomplete purification.

- Reaction Conditions : Variations in solvent polarity, temperature, or catalyst loading.

Resolution Strategies : - Control Experiments : Replicate reactions under strictly anhydrous/oxygen-free conditions.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict intermediates and transition states .

- Advanced Analytics : Employ HRMS or 2D-NMR to identify low-abundance byproducts .

Advanced: What role does 2,4-dichloro-6-nitrobenzene-1-sulfonyl chloride play in the development of enzyme inhibitors or covalent probes?

Methodological Answer:

The sulfonyl chloride group forms stable covalent bonds with nucleophilic residues (e.g., serine, cysteine) in enzyme active sites. Applications include:

- Protease Inhibitors : Target viral proteases (e.g., SARS-CoV-2 Mpro) via irreversible binding.

- Activity-Based Probes : Modify the nitro group for fluorescence tagging (e.g., reduction to NH₂ for bioconjugation) .

Validation : - Kinetic Assays : Measure IC₅₀ values under physiological pH.

- X-ray Crystallography : Confirm binding modes in enzyme-co-crystal structures .

Advanced: What computational tools are recommended to predict the reactivity and stability of derivatives of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate partial charges, Fukui indices, and reaction pathways (e.g., using Gaussian or ORCA).

- Molecular Dynamics (MD) : Simulate solvent effects on hydrolysis rates (e.g., GROMACS with CHARMM force fields).

- Cheminformatics : Utilize PubChem data (e.g., CID 2774276 ) to train QSAR models for toxicity/activity prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。